2-Bromo-4,6-dichloro-3-fluoroaniline
Description
2-Bromo-4,6-dichloro-3-fluoroaniline is a polyhalogenated aniline derivative with the molecular formula C₆H₂BrCl₂FN. The compound’s reactivity and applications are influenced by the positions of bromine (2-), chlorine (4,6-), and fluorine (3-) substituents, which modulate electronic effects, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C6H3BrCl2FN |
|---|---|
Molecular Weight |
258.90 g/mol |
IUPAC Name |
2-bromo-4,6-dichloro-3-fluoroaniline |
InChI |
InChI=1S/C6H3BrCl2FN/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2 |
InChI Key |
BCWPWMUKCXWGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)N)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Halogenation Challenges
Molecular Architecture and Reactivity
The target compound features a benzene ring with bromine (position 2), chlorine (positions 4 and 6), fluorine (position 3), and an amino group (position 1). The electronic effects of substituents critically influence reaction pathways:
- The amino group (-NH₂) is strongly activating and ortho/para-directing, necessitating protection (e.g., acetylation) to avoid uncontrolled electrophilic substitution.
- Fluorine at position 3 exerts an electron-withdrawing inductive effect, deactivating the ring but offering meta-directing influence.
- Chlorine and bromine at adjacent positions introduce steric hindrance, complicating subsequent substitutions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrCl₂FN | |
| Molecular Weight | 258.90 g/mol | |
| LogP | 3.48 | |
| Hydrogen Bond Donors | 1 |
Synthetic Routes and Methodological Innovations
Sequential Halogenation with Amino Protection
A widely adopted strategy involves acetylation of the amino group to mitigate its activating effects, followed by directed halogenation:
Step 1: Acetylation of 3-Fluoroaniline
- Reagents : Acetic anhydride, triethylamine (base), dichloromethane (solvent).
- Conditions : 0–20°C, yielding N-acetyl-3-fluoroaniline with >98% conversion.
Step 2: Chlorination at Positions 4 and 6
- Reagents : Chlorosulfonic acid (ClSO₃H) or Cl₂ with FeCl₃ catalysis.
- Mechanism : Sulfonation directs chlorination meta to the acetyl group, achieving 4,6-dichloro-N-acetyl-3-fluoroaniline .
- Yield : 73.4% after recrystallization.
Step 3: Bromination at Position 2
- Reagents : Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) for electrophilic bromination.
- Conditions : 70–75°C, 5–8 hours, yielding 2-bromo-4,6-dichloro-N-acetyl-3-fluoroaniline .
Step 4: Deprotection
One-Pot Halogenation via Directed Metalation
Recent advancements utilize directed ortho-metalation (DoM) to bypass protection steps:
Lithium-Halogen Exchange
- Substrate : 3-Fluoroaniline treated with LDA (lithium diisopropylamide).
- Halogenation : Sequential addition of Cl₂ and Br₂ at -78°C, exploiting the ortho-directing effect of the lithium amide intermediate.
- Yield : 68–72%, with challenges in regioselectivity.
Table 2: Comparative Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Protection-Halogenation | 73.4 | 98.6 | High |
| Directed Metalation | 68–72 | 95.2 | Moderate |
Industrial-Scale Optimization
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dichloro-3-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-4,6-dichloro-3-fluoroaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichloro-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 summarizes key structural and physical differences between 2-bromo-4,6-dichloro-3-fluoroaniline and its analogs.
Key Observations :
- Nitro groups (e.g., in 2-bromo-4,6-dinitroaniline) increase polarity, leading to adsorption issues in GC analysis and higher mutagenicity .
- Fluorine substituents (e.g., in 2-bromo-4,6-difluoroaniline) lower melting points compared to chlorinated analogs, likely due to reduced molecular symmetry and weaker intermolecular forces .
- The 3-fluoro substituent in the target compound may enhance electronic effects, influencing its reactivity in electrophilic substitution reactions.
Toxicological and Environmental Impact
- 2-Bromo-4,6-dinitroaniline : Demonstrated mutagenicity in bioluminescent Salmonella assays and detected in household dust, highlighting environmental persistence . Exceeds REACH limits (282 µg/g vs. 30 µg/g), posing skin sensitization risks .
- 4-Bromo-2,6-dichloroaniline : Classified as an irritant (R22-36/37/38), requiring stringent handling protocols .
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